molecular formula C19H19N3O B2463273 1-(3-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one CAS No. 899966-42-8

1-(3-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2463273
CAS No.: 899966-42-8
M. Wt: 305.381
InChI Key: QHQCNFOKHLHHDY-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrazinone core, which is a versatile scaffold in drug design due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 3-methylphenyl and 4-methylphenylmethyl groups can be done via nucleophilic substitution reactions.

    Amidation: The final step often involves the formation of the amide bond under mild conditions using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Flow chemistry: Continuous flow reactors to scale up the production.

    Purification: Techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the pyrazinone ring to dihydropyrazine using reducing agents such as sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Functionalized pyrazinone derivatives with various substituents.

Scientific Research Applications

1-(3-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting various diseases.

    Pharmaceuticals: Investigation of its pharmacological properties for potential therapeutic applications.

    Materials Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA binding: Potential to bind to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazine
  • 1-(3-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazole

Uniqueness

1-(3-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern and the presence of both 3-methylphenyl and 4-methylphenylmethyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(3-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-6-8-16(9-7-14)13-21-18-19(23)22(11-10-20-18)17-5-3-4-15(2)12-17/h3-12H,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQCNFOKHLHHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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